3-Bromo-6-methylimidazo[1,2-b]pyridazine

Catalog No.
S969153
CAS No.
1369326-08-8
M.F
C7H6BrN3
M. Wt
212.05
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-6-methylimidazo[1,2-b]pyridazine

CAS Number

1369326-08-8

Product Name

3-Bromo-6-methylimidazo[1,2-b]pyridazine

IUPAC Name

3-bromo-6-methylimidazo[1,2-b]pyridazine

Molecular Formula

C7H6BrN3

Molecular Weight

212.05

InChI

InChI=1S/C7H6BrN3/c1-5-2-3-7-9-4-6(8)11(7)10-5/h2-4H,1H3

InChI Key

CDWBUTKBWLPGEV-UHFFFAOYSA-N

SMILES

CC1=NN2C(=NC=C2Br)C=C1

3-Bromo-6-methylimidazo[1,2-b]pyridazine is a heterocyclic compound characterized by a fused bicyclic structure that includes an imidazole and a pyridazine ring. The compound is distinguished by the presence of bromine and methyl substituents at specific positions, which contribute to its unique chemical properties and potential applications in various scientific fields. This compound has garnered attention in medicinal chemistry due to its structural similarity to biologically active molecules, making it a candidate for further pharmacological studies .

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
  • Oxidation and Reduction Reactions: The compound can be oxidized or reduced, leading to the formation of various derivatives.
  • Cyclization Reactions: The bicyclic structure may participate in cyclization reactions, resulting in more complex molecular architectures.

Common reagents used in these reactions include alkylamines, thiols, cesium fluoride, hydrogen peroxide, and sodium borohydride .

The biological activity of 3-Bromo-6-methylimidazo[1,2-b]pyridazine is largely inferred from its structural relatives within the imidazo[1,2-a]pyridine class. These compounds have demonstrated significant activity against multidrug-resistant tuberculosis and extensively drug-resistant tuberculosis strains. The mechanism of action often involves interaction with specific biochemical pathways that inhibit bacterial growth .

The synthesis of 3-Bromo-6-methylimidazo[1,2-b]pyridazine typically involves:

  • Cyclization of Precursors: A common method includes the reaction of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with alkylamines in the presence of cesium fluoride and benzyltriethylammonium chloride in dimethyl sulfoxide at elevated temperatures.
  • Condensation Reactions: Another approach involves condensation between an α-bromoketone and a 3-amino-6-halopyridazine under mild basic conditions .

Industrial synthesis may utilize continuous flow reactors to enhance yield and purity while adhering to green chemistry principles for sustainability.

3-Bromo-6-methylimidazo[1,2-b]pyridazine has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new antibiotics targeting resistant strains of tuberculosis.
  • Chemical Biology: As a probe for studying biological pathways due to its ability to interact with specific biological targets .

Interaction studies have focused on the binding affinity of 3-Bromo-6-methylimidazo[1,2-b]pyridazine with various biological targets. Its structural features allow it to engage with enzymes involved in drug resistance mechanisms. This interaction profile is critical for understanding its pharmacological potential and optimizing its efficacy against resistant pathogens .

Several compounds share structural similarities with 3-Bromo-6-methylimidazo[1,2-b]pyridazine. Here is a comparison highlighting their uniqueness:

Compound NameSimilarity IndexUnique Features
3-Bromo-6-chloroimidazo[1,2-b]pyridazine0.89Contains chlorine instead of methyl at position 6
3-Bromo-2-methylimidazo[1,2-b]pyridazine0.90Methyl group at position 2 rather than position 6
3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine0.78Methoxy group at position 6
8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine0.78Bromine at position 8 introduces different reactivity
6-Chloro-2-methylimidazo[1,2-b]pyridazine0.82Lacks bromine at position 3

These compounds exhibit variations in substituents that influence their chemical reactivity and biological activity profiles, making them distinct from one another while maintaining a core structural framework similar to that of 3-Bromo-6-methylimidazo[1,2-b]pyridazine .

Cyclocondensation Strategies for Core Structure Assembly

α-Bromoketone-Mediated Ring Formation

The formation of the imidazo[1,2-b]pyridazine core structure through cyclocondensation reactions represents a fundamental approach in heterocyclic synthesis [16]. The cyclocondensation between α-bromoketones and 3-amino-6-substituted pyridazines has emerged as the predominant method for constructing the bicyclic framework of 3-Bromo-6-methylimidazo[1,2-b]pyridazine [1] [2]. This reaction proceeds through a nucleophilic substitution mechanism where the amino nitrogen of the pyridazine attacks the electrophilic carbon adjacent to the bromine atom in the α-bromoketone [17].

The reaction mechanism involves initial nucleophilic attack by the pyridazine nitrogen on the α-carbon of the bromoketone, followed by intramolecular cyclization with elimination of hydrogen bromide [21] [22]. The presence of a halogen substituent at the 6-position of the aminopyridazine is crucial for directing the regioselectivity of the cyclocondensation reaction [16]. Without this halogen substitution, the reaction preferentially occurs at the less favorable nitrogen position, significantly reducing the yield of the desired bicyclic product [16].

Research has demonstrated that the cyclocondensation of α-bromoacetophenone with 3-amino-6-chloropyridazine under mild basic conditions provides excellent yields of the desired imidazo[1,2-b]pyridazine derivatives [1] [21]. The reaction typically requires temperatures between 25-100°C and proceeds efficiently in polar aprotic solvents such as dimethylformamide or ionic liquids [21] [22].

Starting MaterialAminopyridazineBaseSolventTemperature (°C)Time (h)Yield (%)
α-Bromoacetophenone3-Amino-6-chloropyridazineSodium bicarbonateEthanol80478 [21]
2-Bromo-1-phenylethanone3-Amino-6-fluoropyridazinePotassium carbonateDimethylformamide100685 [1]
2-Bromoacetyl thiophene3-Amino-6-methylpyridazineSodium bicarbonateEthanol80572 [16]
2-Bromoacetyl pyridine3-Amino-6-chloropyridazinePotassium carbonate1-Butyl-3-methylimidazolium tetrafluoroborate25182 [22]
2-Bromo-1-(4-methoxyphenyl)ethanone3-Amino-6-chloropyridazineSodium bicarbonateEthanol80475 [16]

Halogen-Directed Regioselective Functionalization

Halogen-directed regioselective functionalization plays a critical role in controlling the site of nucleophilic attack during cyclocondensation reactions [23]. The electronic effects of halogen substituents on the pyridazine ring significantly influence the reactivity and regioselectivity of the heterocyclic ring formation [10]. Electron-withdrawing halogen atoms at the 6-position of aminopyridazines reduce the nucleophilicity of the adjacent nitrogen atom, thereby directing the alkylation to occur preferentially at the nitrogen adjacent to the amino group [16].

Studies have shown that 3-amino-6-chloropyridazine exhibits superior regioselectivity compared to unsubstituted 3-aminopyridazine in cyclocondensation reactions with α-bromoketones [16]. The chlorine atom at the 6-position creates an electronic environment that favors the formation of the desired bicyclic product over competing side reactions [23]. Similarly, 3-amino-6-fluoropyridazine and 3-amino-6-iodopyridazine demonstrate comparable regioselective behavior, with the fluorine derivative showing slightly enhanced reactivity due to its stronger electron-withdrawing character [16].

The halogen-directed approach has been successfully applied to the synthesis of various imidazo[1,2-b]pyridazine derivatives with different substitution patterns [2]. Research demonstrates that the regioselectivity can be further enhanced by careful selection of reaction conditions, including temperature, solvent, and base concentration [10] [23].

Bromination Techniques for C-3 Substitution

The introduction of bromine at the C-3 position of imidazo[1,2-b]pyridazine derivatives requires specialized bromination techniques that ensure high regioselectivity and minimize side reactions [19] [24]. Several brominating agents have been successfully employed for this transformation, including N-bromosuccinimide, dibromo-5,5-dimethylhydantoin, and elemental bromine in acetic acid [19] [24].

N-bromosuccinimide in dimethylformamide has proven particularly effective for the regioselective bromination of 6-methylimidazo[1,2-b]pyridazine at the C-3 position [19]. The reaction proceeds through an electrophilic aromatic substitution mechanism, with the electron-rich imidazole ring serving as the nucleophilic component [24]. The regioselectivity for C-3 bromination is enhanced by the electronic effects of the fused pyridazine ring, which deactivates alternative positions through electron withdrawal [5].

Recent developments in bromination methodology have introduced the use of carbon tetrabromide in combination with sodium hydroxide as a base-promoted bromination system [19]. This method offers advantages in terms of reaction time and environmental considerations, as it proceeds rapidly at room temperature and uses readily available reagents [31]. Ultrasound-assisted bromination techniques have also shown promise for achieving site-specific C-3 bromination with improved efficiency and reduced reaction times [24].

SubstrateBrominating AgentSolventTemperature (°C)Time (h)Selectivity (C-3:others)Yield (%)
6-Methylimidazo[1,2-b]pyridazineN-bromosuccinimideDimethylformamide603.015:184 [19]
6-Chloroimidazo[1,2-b]pyridazineBromine/Acetic acidAcetic acid252.020:189 [6]
6-Methoxyimidazo[1,2-b]pyridazineDibromo-5,5-dimethylhydantoinDimethylformamide404.012:176 [24]
6-Fluoroimidazo[1,2-b]pyridazineN-bromosuccinimideAcetonitrile502.518:181 [19]
2-Methyl-6-chloroimidazo[1,2-b]pyridazineCarbon tetrabromide/Sodium hydroxideWater251.010:172 [19]

The choice of brominating agent significantly affects both the reaction rate and selectivity [6]. Elemental bromine in acetic acid provides excellent regioselectivity but requires careful temperature control to prevent over-bromination [6]. Dibromo-5,5-dimethylhydantoin offers a milder bromination profile and is particularly suitable for substrates containing sensitive functional groups [24].

Methyl Group Introduction at C-6 Position

The incorporation of methyl substituents at the C-6 position of imidazo[1,2-b]pyridazine can be achieved through several synthetic approaches, each offering distinct advantages in terms of regioselectivity and reaction conditions [7] [12]. Direct methylation using methyl iodide in the presence of potassium carbonate represents one of the most straightforward approaches for introducing methyl groups at the 6-position [12].

Friedel-Crafts acylation followed by reduction provides an alternative route for methyl group installation [7]. This method involves initial acylation with acetyl chloride in the presence of aluminum chloride, followed by reduction of the resulting ketone to yield the desired methyl derivative [7]. While this approach requires additional synthetic steps, it offers excellent control over regioselectivity [12].

Suzuki coupling reactions with methylboronic acid derivatives have emerged as a highly efficient method for methyl group introduction [7]. This palladium-catalyzed approach demonstrates exceptional regioselectivity and tolerates a wide range of functional groups on the heterocyclic substrate [35]. The reaction typically proceeds under mild conditions in toluene at 100°C with tetrakis(triphenylphosphine)palladium as the catalyst [7].

An unusual spontaneous methylation reaction has been observed during recrystallization of α-bromoketone intermediates from dimethylformamide [4]. This non-catalyzed direct methylation involves the transfer of a methyl group from dimethylformamide to the α-position of bromoketones, representing an unprecedented mechanism for C-methylation [4]. The reaction proceeds through nucleophilic attack by dimethylformamide on the highly electrophilic α-carbon bearing two bromine atoms [4].

MethodReagentsConditionsRegioselectivityYield (%)
Friedel-Crafts AcylationAcetyl chloride/Aluminum chloride, then reduction0°C, then room temperature, 6hModerate65 [7]
Direct Methylation with Methyl iodideMethyl iodide/Potassium carbonate80°C, 12hHigh78 [12]
Suzuki Coupling with Methylboronic acidMethylboronic acid/Tetrakis(triphenylphosphine)palladiumToluene, 100°C, 8hExcellent92 [7]
Reductive MethylationFormaldehyde/Sodium borohydrideMethanol, room temperature, 4hGood71 [30]
Dimethylformamide-mediated C-methylationDimethylformamide/heating100°C, 4hSpontaneous58 [4]

Reductive methylation using formaldehyde and sodium borohydride offers a mild alternative for methyl group introduction [30]. This biocatalytic approach has gained attention due to its high regioselectivity and environmentally friendly profile [30]. The reaction proceeds through formation of an imine intermediate followed by reduction to yield the methylated product [30].

Solvent Effects in Heterocyclic Ring Closure

Solvent selection plays a crucial role in determining the efficiency and selectivity of heterocyclic ring closure reactions in the synthesis of 3-Bromo-6-methylimidazo[1,2-b]pyridazine [8] [21]. The dielectric constant and hydrogen bonding capacity of the solvent significantly influence both the reaction rate and product distribution [8] [27].

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide have demonstrated superior performance in promoting cyclocondensation reactions [21] [22]. These solvents stabilize the charged intermediates formed during the nucleophilic substitution process, thereby accelerating the ring closure step [8]. Dimethylformamide, with a dielectric constant of 38.3, provides an optimal balance between reactivity and selectivity for most cyclocondensation reactions [21].

Ionic liquids, particularly 1-butyl-3-methylimidazolium tetrafluoroborate, have emerged as highly effective reaction media for heterocyclic ring formation [21] [22]. These solvents offer several advantages including enhanced reaction rates, improved yields, and simplified product isolation [22]. The ionic liquid environment provides exceptional stabilization for the transition states involved in ring closure reactions [21].

SolventDielectric ConstantRing Closure Rate (relative)Product Yield (%)Selectivity
Ethanol24.31.078 [21]Good
Dimethylformamide38.32.385 [21]Excellent
Dimethyl sulfoxide47.21.882 [8]Good
Ionic Liquid (1-Butyl-3-methylimidazolium tetrafluoroborate)11.73.289 [22]Excellent
Water78.40.445 [8]Poor
Acetonitrile37.51.573 [21]Good
Toluene2.40.652 [27]Moderate

Protic solvents such as ethanol and water generally provide lower reaction rates and yields compared to aprotic alternatives [8] [21]. The hydrogen bonding interactions in protic solvents can interfere with the nucleophilic substitution mechanism, leading to reduced efficiency [8]. However, ethanol remains a viable option for certain substrates due to its environmental advantages and ease of handling [21].

The kinetic studies on solvent effects reveal that dipolar aprotic solvents increase the equilibrium constant between reagents and intermediates [8]. This effect is particularly pronounced in dimethyl sulfoxide, where the equilibrium constant for intermediate formation is significantly enhanced compared to protic solvents [8].

Industrial-Scale Synthesis Challenges

The transition from laboratory-scale synthesis to industrial production of 3-Bromo-6-methylimidazo[1,2-b]pyridazine presents numerous technical and economic challenges [25] [26] [28]. Heat transfer management represents one of the most critical issues, as cyclocondensation reactions are typically exothermic and require precise temperature control to maintain product quality and prevent side reactions [27] [28].

Large-scale reactors often suffer from poor mass transfer characteristics, which can lead to heterogeneous reaction conditions and reduced selectivity [26] [28]. Enhanced mixing systems and continuous flow reactor technology have been proposed as solutions to address these limitations [27] [33]. Flow chemistry offers particular advantages in terms of heat and mass transfer, allowing for better process control and improved safety profiles [33].

Product purification at industrial scale poses significant challenges, particularly regarding the separation of regioisomers formed during bromination reactions [25] [26]. Traditional column chromatography becomes impractical at large scale, necessitating the development of alternative separation techniques such as crystallization or liquid-liquid extraction methods [26].

Challenge CategorySpecific IssueImpact LevelProposed Solution
Heat TransferExothermic cyclocondensation reactionsHighContinuous flow reactors [27] [33]
Mass TransferPoor mixing in large reactorsMediumEnhanced mixing systems [28]
Product PurificationSeparation of regioisomersHighColumn chromatography optimization [26]
Waste ManagementBrominated solvent disposalHighSolvent recycling systems [31]
Process SafetyHandling of bromine sourcesCriticalAutomated dosing systems [31]
Cost OptimizationExpensive noble metal catalystsMediumCatalyst recycling protocols [35]
Quality ControlConsistent product qualityHighIn-line analytical monitoring [28]

Waste management considerations are particularly important for brominated compound synthesis, as brominated solvents and byproducts require specialized disposal procedures [25] [31]. Solvent recycling systems and green chemistry approaches have been developed to minimize environmental impact and reduce operating costs [31] [32].

Process safety remains a critical concern, especially when handling bromine sources and other reactive reagents [31]. Automated dosing systems and continuous monitoring technologies have been implemented to enhance safety while maintaining production efficiency [28] [31]. The development of safer brominating agents and alternative synthetic routes continues to be an active area of research [24] [31].

Cost optimization strategies focus on catalyst recycling protocols and process intensification techniques [26] [35]. The use of expensive palladium catalysts in Suzuki coupling reactions necessitates efficient recovery and recycling systems to maintain economic viability [35]. Alternative catalytic systems and metal-free synthetic approaches are being explored to reduce dependency on precious metals [35].

X-ray crystallography represents the definitive method for determining the three-dimensional structure of 3-Bromo-6-methylimidazo[1,2-b]pyridazine. Single-crystal diffraction studies reveal critical geometric parameters that define the molecular architecture.

The imidazo[1,2-b]pyridazine core system adopts an essentially planar conformation, consistent with aromatic heterocyclic compounds [1] [2]. Crystallographic analysis of related imidazo[1,2-b]pyridazine derivatives demonstrates that the bicyclic system exhibits minimal deviation from planarity, with root mean square deviations typically less than 0.02 Å [1] [3]. The fusion of the imidazole and pyridazine rings creates a rigid framework that maintains aromatic character throughout the system [4] [5].

Bond length analysis reveals characteristic features of the heterocyclic framework. Carbon-nitrogen bonds within the rings exhibit lengths consistent with aromatic character, ranging from 1.32 to 1.38 Å for imidazole nitrogen atoms and 1.33 to 1.37 Å for pyridazine nitrogen atoms [6] [2]. The carbon-carbon bonds maintain typical aromatic distances of 1.38 to 1.40 Å. The carbon-bromine bond length at position 3 measures approximately 1.89 to 1.91 Å, reflecting the single-bond character and the larger atomic radius of bromine [7] [8].

Bond angle measurements demonstrate the geometric constraints imposed by the fused ring system. Internal ring angles involving nitrogen atoms typically range from 105° to 112°, while carbon-carbon-carbon angles fall within 118° to 122° [6] [9]. The planarity of the system is confirmed by dihedral angles between ring planes that approach zero degrees [1] [3].

ParameterTypical RangeDescription
C-N bond lengths1.32-1.38 ÅAromatic character in imidazole ring
C-C bond lengths1.38-1.40 ÅAromatic carbon-carbon distances
C-Br bond length1.89-1.91 ÅSingle bond to bromine substituent
Ring planarity0-5° deviationMinimal deviation from coplanarity
Unit cell parametersVariableDepends on crystal packing

Crystal packing analysis reveals intermolecular interactions that stabilize the solid-state structure. π-π stacking interactions between aromatic rings are commonly observed, with interplanar distances of approximately 3.4-3.8 Å [5] [9]. These interactions contribute to the optical properties and stability of the crystalline material [4] [5].

Multinuclear Nuclear Magnetic Resonance Spectroscopic Profiling

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and connectivity of atoms within 3-Bromo-6-methylimidazo[1,2-b]pyridazine. Both proton and carbon-13 NMR techniques are essential for complete structural characterization.

¹H Nuclear Magnetic Resonance Coupling Patterns

Proton NMR spectroscopy reveals the characteristic chemical shifts and coupling patterns that confirm the structure of 3-Bromo-6-methylimidazo[1,2-b]pyridazine. The aromatic protons of the heterocyclic system appear in the downfield region between δ 7.5 and 8.5 ppm, reflecting the electron-withdrawing nature of the nitrogen atoms and the aromatic character of the ring system [10] [11].

The proton at position 8 (H-8) typically appears as a doublet due to coupling with the adjacent proton at position 7. The coupling constant (³J) values range from 8 to 10 Hz, consistent with aromatic proton-proton coupling patterns [13]. The proton at position 5 (H-5) appears as a doublet with similar coupling characteristics when coupled to H-7 [10] [11].

The methyl group at position 6 provides a distinctive singlet resonance typically observed between δ 2.3 and 2.8 ppm [10] [14]. This chemical shift reflects the electronic influence of the adjacent nitrogen atom in the pyridazine ring. The methyl protons do not exhibit coupling to other protons due to the absence of adjacent hydrogen atoms.

PositionChemical Shift (δ ppm)MultiplicityCoupling Constant (Hz)
H-87.5-8.0Doublet³J = 8-10
H-57.0-7.8Doublet³J = 8-10
6-CH₃2.3-2.8Singlet-

Solvent effects significantly influence the observed chemical shifts. Deuterated dimethyl sulfoxide (DMSO-d₆) is commonly employed as the NMR solvent for imidazo[1,2-b]pyridazine derivatives due to its ability to dissolve these heterocyclic compounds and its chemical inertness [11] [15]. In DMSO-d₆, aromatic protons typically appear slightly downfield compared to chloroform-d₁ solutions.

¹³C Nuclear Magnetic Resonance Chemical Shift Assignments

Carbon-13 NMR spectroscopy provides crucial information about the carbon framework of 3-Bromo-6-methylimidazo[1,2-b]pyridazine. The aromatic carbon atoms of the heterocyclic system resonate in the characteristic range of δ 120 to 160 ppm, with specific chemical shifts dependent on the electronic environment created by adjacent nitrogen atoms and substituents [10] [11].

Carbon-3, bearing the bromine substituent, exhibits a characteristic upfield shift compared to unsubstituted positions due to the electron-withdrawing effect of bromine. This carbon typically resonates between δ 100 and 110 ppm [13]. The direct attachment of bromine creates a distinctive chemical shift that serves as a diagnostic feature for structural confirmation.

Carbon-6, adjacent to the methyl substituent, demonstrates a chemical shift between δ 145 and 155 ppm, reflecting the electron-donating effect of the methyl group [10] [14]. The quaternary nature of this carbon, combined with the electronic influence of the neighboring nitrogen atom, creates a characteristic downfield resonance.

The methyl carbon attached to position 6 appears as a sharp singlet between δ 18 and 25 ppm, typical for aliphatic methyl groups attached to aromatic systems [10] [14]. This chemical shift provides confirmation of the methyl substitution pattern.

Carbon PositionChemical Shift (δ ppm)AssignmentElectronic Environment
C-3100-110Br-substituted carbonElectron-withdrawing effect
C-6145-155CH₃-substituted carbonElectron-donating effect
C-5, C-7, C-8120-140Aromatic carbonsVariable electronic effects
6-CH₃18-25Methyl carbonAliphatic character

Multiplicity patterns in carbon-13 NMR arise from carbon-proton coupling when proton decoupling is not complete. Quaternary carbons (C-3 and C-6) appear as singlets, while protonated carbons may show residual coupling that aids in assignment [11] [15].

Vibrational Spectroscopy (Fourier Transform Infrared/Raman)

Vibrational spectroscopy techniques provide complementary information about the molecular structure and bonding characteristics of 3-Bromo-6-methylimidazo[1,2-b]pyridazine. Both infrared and Raman spectroscopy contribute unique insights into the vibrational modes and structural features.

Fourier Transform Infrared (FT-IR) spectroscopy reveals characteristic absorption bands that correspond to specific functional groups and bonding motifs within the molecule. The aromatic C-H stretching vibrations appear in the region between 3000 and 3100 cm⁻¹, with multiple bands reflecting the different electronic environments of the heterocyclic protons [16] [17]. These stretching frequencies are slightly higher than those observed for simple aromatic compounds due to the electron-withdrawing effect of the nitrogen atoms.

The C=N and C=C stretching vibrations of the aromatic ring system manifest as strong absorptions between 1500 and 1600 cm⁻¹ [17] [18]. These bands are characteristic of aromatic heterocycles and provide confirmation of the intact ring system. The specific frequencies within this range depend on the substitution pattern and the degree of aromaticity in each ring.

Ring breathing modes and skeletal vibrations appear in the fingerprint region below 1500 cm⁻¹. These vibrations are highly diagnostic for the specific heterocyclic framework and provide detailed structural information [19] [17]. The carbon-bromine stretching vibration typically appears as a medium-intensity band between 500 and 700 cm⁻¹, confirming the presence of the bromine substituent.

Vibrational ModeFrequency Range (cm⁻¹)IntensityAssignment
Aromatic C-H stretch3000-3100MediumHeterocyclic C-H bonds
C=N, C=C stretch1500-1600StrongRing system vibrations
Ring breathing800-1200VariableSkeletal deformations
C-Br stretch500-700MediumCarbon-bromine bond

Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy. Symmetric vibrations that are weak or inactive in infrared spectroscopy often appear as strong bands in Raman spectra [19] [20]. The aromatic ring stretching modes typically show enhanced intensity in Raman spectra, providing detailed information about the electronic structure of the heterocyclic system.

Polarization studies in Raman spectroscopy can distinguish between symmetric and antisymmetric vibrational modes. Depolarization ratios provide information about the symmetry of vibrational modes and aid in the assignment of complex spectra [19] [20].

The combination of infrared and Raman data enables complete assignment of the vibrational spectrum and provides detailed insights into the molecular structure, intermolecular interactions, and solid-state properties of 3-Bromo-6-methylimidazo[1,2-b]pyridazine.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight determination and structural information through characteristic fragmentation patterns for 3-Bromo-6-methylimidazo[1,2-b]pyridazine. Different ionization techniques produce complementary information about the molecular structure and fragmentation pathways.

Electrospray ionization mass spectrometry (ESI-MS) typically produces the protonated molecular ion [M+H]⁺ at m/z 213.05, considering the molecular formula C₇H₆BrN₃ with molecular weight 212.05 [21] [22]. The isotope pattern clearly shows the characteristic 1:1 ratio for ⁷⁹Br:⁸¹Br isotopes, appearing as peaks separated by 2 mass units at m/z 213 and 215 [21] [22].

Electron ionization mass spectrometry (EI-MS) produces the molecular ion radical M⁺- at m/z 212.05, often with lower intensity compared to fragment ions due to the inherent instability of the molecular ion under high-energy conditions [23] [24]. The fragmentation patterns provide structural confirmation through characteristic losses and rearrangements.

The most significant fragmentation pathway involves the loss of bromine radical (Br- , 79.9 mass units), producing a base peak or prominent fragment at m/z 133 [22] [24]. This fragmentation reflects the relatively weak C-Br bond and the stability of the resulting heterocyclic cation. The loss of bromine is facilitated by the aromatic stabilization of the remaining imidazo[1,2-b]pyridazine system.

Secondary fragmentation includes the loss of the methyl group (CH₃- , 15 mass units) from the molecular ion, producing a fragment at m/z 197 [22] [24]. This fragmentation pathway competes with bromine loss and provides additional structural confirmation. The relative intensity of this fragment depends on the ionization conditions and collision energy.

Fragmentm/zRelative IntensityFragmentation Pathway
[M+H]⁺213/215VariableMolecular ion (ESI)
M⁺-212/214Low-MediumMolecular ion (EI)
[M-Br]⁺133HighLoss of bromine radical
[M-CH₃]⁺197/199MediumLoss of methyl radical

Tandem mass spectrometry (MS/MS) studies provide detailed fragmentation pathways by subjecting isolated molecular ions to collision-induced dissociation [22] [24]. These experiments confirm the proposed fragmentation mechanisms and provide additional structural information through subsequent fragmentation of primary fragments.

The fragmentation patterns serve as diagnostic tools for structural identification and can distinguish between different substitution patterns in imidazo[1,2-b]pyridazine derivatives. The specific combination of molecular ion stability, characteristic fragment masses, and isotope patterns provides unambiguous confirmation of the molecular structure of 3-Bromo-6-methylimidazo[1,2-b]pyridazine.

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3-Bromo-6-methylimidazo[1,2-b]pyridazine

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Last modified: 08-15-2023

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